快蓝

描述

Fast Blue is a fluorescent dye most commonly used as a tracer for retrograde neurons . It is the tracer of choice for brain neuron markers in long-term experiments because it can effectively retrograde long-distance transport in various animal models . Fast Blue is also used in histological stainings .

Synthesis Analysis

The electrochemical behavior of Fast Blue BB (FBBB) has been studied by cyclic voltammetry, chronoamperometry, and controlled potential coulometry . The electrochemical synthesis of arylsulfonyl-fast blue BB derivatives was carried out via the controlled-potential oxidation of FBBB in the presence of arylsulfinic acids .

Molecular Structure Analysis

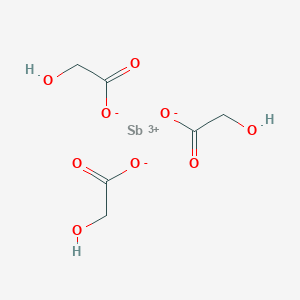

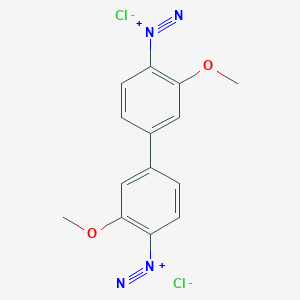

Fast Blue has a molecular formula of C14H12Cl2N4O2 . It is an organic chloride salt composed of 3,3’-dimethoxy [1,1’-biphenyl]-4,4’-bis (diazonium), zinc, and chloride ions in a ratio of 1:1:4 .

Chemical Reactions Analysis

Fast Blue RR is mainly used in histological stainings. It binds to the reaction product of alkaline phosphatase and precipitates it as an insoluble compound . The sites of alkaline phosphatase activity appear black .

Physical And Chemical Properties Analysis

Fast Blue has a molecular weight of 339.2 g/mol . It is an organic chloride salt and a zinc molecular entity .

科学研究应用

Neuroscience

Application Summary

Fast Blue (FB) is widely used as a fluorescent dye for retrograde neuronal tracing, which is crucial for mapping neuronal pathways and understanding the connectivity of the nervous system .

Methods of Application

FB is injected into specific regions of the nervous system, typically at concentrations of 2-5% w/v in water. The dye is taken up by nerve terminals and transported back to the cell bodies, allowing for visualization under specific wavelengths (Excitation: 365nm, Emission: 420nm) .

Results and Outcomes

FB has enabled the detailed assessment of neuronal connections, revealing complex networks within various animal models such as rats, cats, and monkeys. It is particularly effective for long-term motoneuronal labeling due to its stability and low toxicity .

Neuroanatomy

Application Summary

In neuroanatomy, FB is utilized to label alpha-motoneurons for studying the architecture of the spinal cord and brain structures .

Methods of Application

FB is injected intramuscularly, and its uptake and transport are analyzed to determine the optimal concentration and duration for labeling neurons in different age groups of mice .

Results and Outcomes

Studies have found that lower concentrations and shorter labeling durations are better for young neurons, while higher concentrations and longer durations are preferable for aged neurons, aiding in the understanding of neurodegenerative diseases .

Histology

Application Summary

FB serves as a histological stain to observe myelin under light microscopy, aiding in the detection of demyelination in the central nervous system .

Methods of Application

The staining process involves treating tissue sections with FB, which binds to the myelin sheath due to its affinity for phospholipids and choline bases .

Results and Outcomes

The application of FB in histology has provided insights into the pathology of demyelinating diseases, with myelin fibers appearing blue under the stain .

Neurophysiology

Application Summary

FB is used in neurophysiology to trace neuronal circuits and understand the functional aspects of neural connections .

Methods of Application

Neurons are labeled with FB, and their physiological responses are monitored to study the effects of various stimuli and the functional organization of neural circuits .

Results and Outcomes

Research has shown that FB can effectively map the physiological pathways, contributing to the knowledge of how neural circuits control behaviors and processes .

Neuropathology

Application Summary

In neuropathology, FB staining is essential for examining the structural integrity of the myelin sheath and diagnosing myelin-related disorders .

Methods of Application

FB staining techniques are applied to tissue samples, and the interaction of the dye with the myelin sheath is analyzed to understand the binding mechanisms .

Results and Outcomes

The use of FB has led to a better understanding of the chemical and physical properties of myelin, providing valuable information for the diagnosis and study of neuropathological conditions .

Neuropharmacology

Application Summary

FB is instrumental in neuropharmacology for assessing the efficacy of drugs on nerve repair and myelination processes .

Methods of Application

FB staining is combined with other assays like hematoxylin and eosin (H&E) staining to evaluate the impact of pharmacological agents on nerve tissues .

Results and Outcomes

Studies using FB have demonstrated the potential of certain vitamins to enhance nerve repair and improve functional recovery, offering new avenues for therapeutic interventions .

This analysis provides a detailed overview of the diverse applications of Fast Blue in scientific research, highlighting its significance in advancing our understanding of the nervous system across various disciplines. Each application underscores the versatility of FB as a tool for both structural and functional exploration of neural pathways.

Biochemical Analysis

Application Summary

Fast Blue is used in biochemical analysis, particularly for staining esterase activity in plasma proteins on gels .

Methods of Application

The gel is incubated with 2-Naphthyl acetate (2NA) and Fast Blue B at a concentration of 0.12% for overnight staining. The esterase activity is then detected by the color reaction .

Results and Outcomes

Fast Blue B has been shown to produce significantly less background staining compared to other dyes, which is advantageous for clearer visualization of the esterase activity .

Molecular Biology

Application Summary

In molecular biology, Fast Blue is utilized alongside other fluorescent dyes for retrograde and anterograde tracing of neuronal pathways .

Methods of Application

Fast Blue can be injected at concentrations of 2-5% w/v in water into laboratory animals. The tracing techniques allow for the mapping of connections between neurons and their targets .

Results and Outcomes

The use of Fast Blue in conjunction with other dyes like Diamidino Yellow and True Blue has enabled the development of a comprehensive picture of neuronal pathways .

Pathology

Application Summary

Fast Blue is applied in pathology to differentiate various structures in tissue samples, such as neurons, myelin sheaths, and blood vessels .

Methods of Application

Tissue sections are treated with Fast Blue, which binds to specific components, allowing for differentiation under light microscopy .

Results and Outcomes

The staining technique has been precise in identifying different structures, aiding in the diagnosis and study of pathological conditions .

Neuroengineering

Application Summary

Fast Blue is used in neuroengineering studies to assess the effectiveness of different labeling protocols in alpha-motoneurons .

Methods of Application

Various concentrations of Fast Blue are tested to compare the labeling quality of alpha-motoneurons, with standard concentrations being 2% for Fast Blue .

Results and Outcomes

The study found that lower concentrations of Fast Blue might be as effective as the standard concentrations, which could be beneficial for reducing toxicity and cost .

These additional applications further demonstrate the versatility of Fast Blue in scientific research, providing valuable insights into various biological processes and aiding in the advancement of medical and scientific knowledge.

Immunohistochemistry

Application Summary

Fast Blue is employed in immunohistochemistry for the detection and localization of specific proteins, enzymes, and other molecules in biological samples .

Methods of Application

Tissue sections are incubated with primary antibodies specific to the target molecules, followed by a secondary antibody conjugated with Fast Blue. The stained sections are then visualized under a microscope .

Results and Outcomes

This method has been effective in identifying cellular components and understanding their distribution within tissues, providing insights into various biological processes and disease states .

Immunofluorescence

Application Summary

In immunofluorescence, Fast Blue is used as a fluorophore to label antibodies, allowing for the visualization of antigen-antibody interactions within cells and tissues .

Methods of Application

Antibodies tagged with Fast Blue are applied to fixed cells or tissue samples. Upon binding to their specific antigens, they can be detected through fluorescence microscopy .

Results and Outcomes

The application of Fast Blue in immunofluorescence has facilitated the study of protein expression patterns, cellular interactions, and the effects of various treatments on cellular functions .

Enzyme Histochemistry

Application Summary

Fast Blue is utilized in enzyme histochemistry to visualize the activity of enzymes within tissue sections .

Methods of Application

Tissues are incubated with substrates that, in the presence of specific enzymes, react with Fast Blue to produce a colored product that can be observed under light microscopy .

Results and Outcomes

This technique has allowed researchers to map the distribution and activity levels of enzymes, contributing to the understanding of metabolic processes and pathological conditions .

Neural Circuit Mapping

Application Summary

Fast Blue is used in neural circuit mapping to trace the pathways of neurons and understand the organization of neural networks .

Methods of Application

Fast Blue is injected into specific brain regions or nerve terminals. Its uptake and transport through neuronal pathways are then analyzed to map the circuits .

Results and Outcomes

Through neural circuit mapping, Fast Blue has helped elucidate the structural and functional connectivity of the brain, enhancing our knowledge of neural communication and disorders .

Neurodegenerative Disease Research

Application Summary

Fast Blue is applied in the study of neurodegenerative diseases to track neuronal degeneration and regeneration .

Methods of Application

In animal models of neurodegenerative diseases, Fast Blue is used to label neurons that are at risk of degeneration or are undergoing regeneration .

Results and Outcomes

The use of Fast Blue has provided valuable information on the progression of diseases like Alzheimer’s and Parkinson’s, as well as the potential for neural recovery .

Biomedical Engineering

Application Summary

In biomedical engineering, Fast Blue is used to evaluate the effectiveness of neural prosthetics and other bioengineered devices designed to interface with the nervous system .

Methods of Application

Fast Blue is used to label neurons that are connected to bioengineered devices, allowing for the assessment of the integration and functionality of these devices .

Results and Outcomes

Studies have shown that Fast Blue can be an effective tool for monitoring the performance of neural prosthetics, contributing to the development of advanced biomedical technologies .

安全和危害

未来方向

A study has been conducted to assess the effectiveness of different Fast Blue protocols in labeling α-MNs . The study found that tracer protocols of lower concentration and shorter labeling durations were generally better in labeling young α-MNs, whereas tracer protocols of higher tracer concentration and longer labeling durations were generally better in labeling aged α-MNs . These results inform future studies on the selection of optimal Fast Blue protocols for α-MNs labeling in normal, aging, and neurodegenerative disease conditions .

属性

IUPAC Name |

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2.2ClH/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;/h3-8H,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYQAEFVHIZFLR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20282-70-6 (Parent) | |

| Record name | Tetrazotized-o-dianisidine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60920013 | |

| Record name | 3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fast blue | |

CAS RN |

91-91-8, 74749-42-1, 14263-94-6 | |

| Record name | Tetrazotized-o-dianisidine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamidino compound 253/50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074749421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

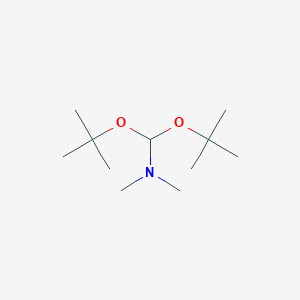

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

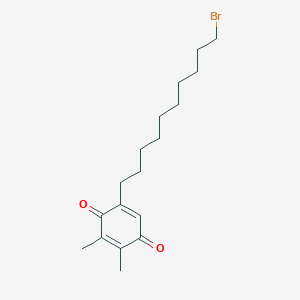

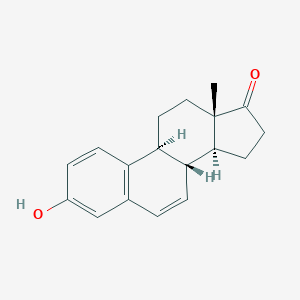

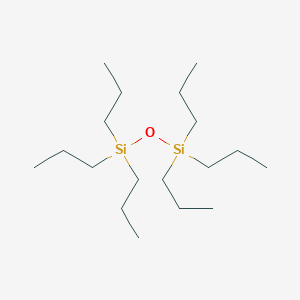

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)